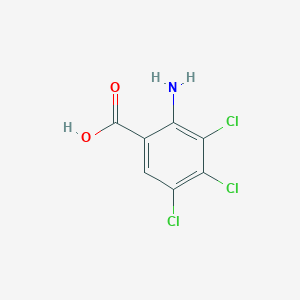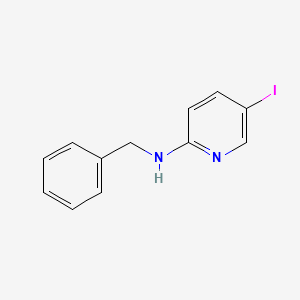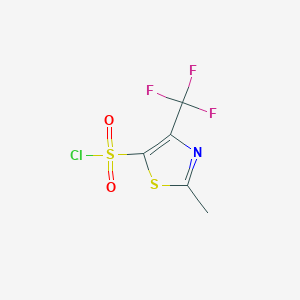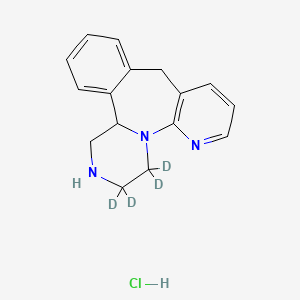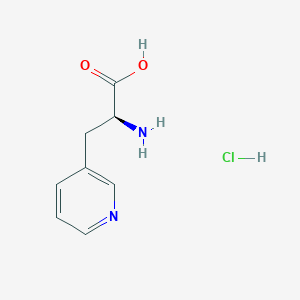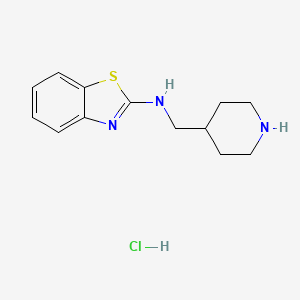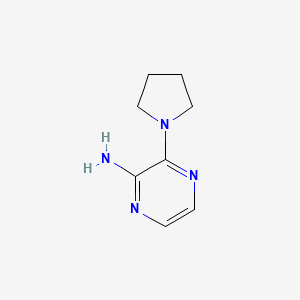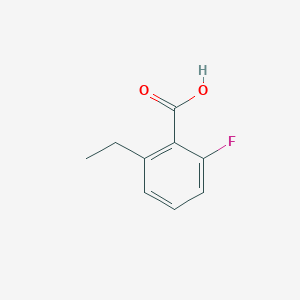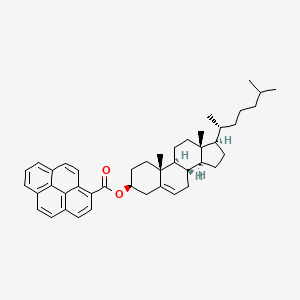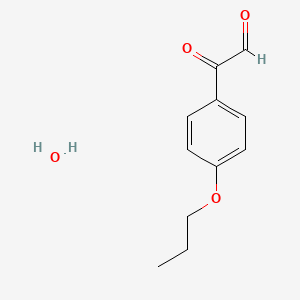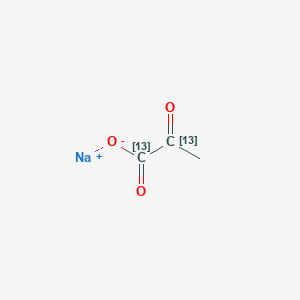
Sodium pyruvate-1,2-13C2
描述
Sodium pyruvate-1,2-13C2 is a compound with the molecular formula CH3COCO2Na, where the carbon atoms at positions 1 and 2 are enriched with the carbon-13 isotope. This isotopically labeled compound is used extensively in biochemical and metabolic research due to its role in various metabolic pathways, particularly glycolysis and the citric acid cycle .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of sodium pyruvate-1,2-13C2 typically involves the synthesis of pyruvic acid labeled with carbon-13 at the desired positions, followed by neutralization with sodium hydroxide to form the sodium salt. The isotopically labeled pyruvic acid can be synthesized through various methods, including the carboxylation of labeled acetaldehyde or the oxidation of labeled lactic acid .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled precursors. The process includes the recrystallization of the crude product to achieve high purity. The method involves dissolving the crude product in purified water, followed by filtration to remove impurities, and then crystallization using anhydrous ethanol in an ice bath. The resulting wet product is dried under reduced pressure to obtain the pure compound .
化学反应分析
Types of Reactions: Sodium pyruvate-1,2-13C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetic acid and carbon dioxide.
Reduction: It can be reduced to form lactic acid.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products:
Oxidation: Acetic acid and carbon dioxide.
Reduction: Lactic acid.
Substitution: Various pyruvate derivatives depending on the nucleophile used.
科学研究应用
Sodium pyruvate-1,2-13C2 is widely used in scientific research due to its role in metabolic pathways. Its applications include:
Biology: Used in cell culture media to provide an additional energy source and to study cellular metabolism.
Medicine: Used in metabolic studies to understand diseases such as cancer and diabetes.
Industry: Used in the production of various biochemical products and as a dietary supplement.
作用机制
Sodium pyruvate-1,2-13C2 exerts its effects through its role in metabolic pathways. It is a key intermediate in glycolysis, where it is converted to acetyl-CoA, which then enters the citric acid cycle. This conversion is catalyzed by the enzyme pyruvate dehydrogenase. The labeled carbon atoms allow for the tracking of metabolic fluxes using NMR spectroscopy .
相似化合物的比较
Sodium pyruvate-1-13C: Labeled at the first carbon position.
Sodium pyruvate-2-13C: Labeled at the second carbon position.
Sodium pyruvate-2,3-13C2: Labeled at the second and third carbon positions.
Uniqueness: Sodium pyruvate-1,2-13C2 is unique due to the dual labeling at both the first and second carbon positions, which provides more detailed information about metabolic pathways compared to single-labeled compounds. This dual labeling allows for the study of complex metabolic networks and the interactions between different metabolic pathways .
属性
IUPAC Name |
sodium;2-oxo(1,2-13C2)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i2+1,3+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEPDZWVDSPTHF-MEFQWSPQSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C](=O)[13C](=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662321 | |
| Record name | Sodium 2-oxo(1,2-~13~C_2_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.029 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312623-97-5 | |
| Record name | Sodium 2-oxo(1,2-~13~C_2_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does hyperpolarization using SABRE enhance the study of chemical reactions, particularly using sodium pyruvate-1,2-¹³C₂ as a model?
A1: Signal Amplification by Reversible Exchange (SABRE) is a technique that dramatically enhances the sensitivity of Nuclear Magnetic Resonance (NMR) spectroscopy. This is achieved by transferring polarization from parahydrogen (p-H₂) to target molecules like sodium pyruvate-1,2-¹³C₂ via a transient interaction with an iridium catalyst. [, ] This hyperpolarization results in a significant boost in signal intensity, enabling the observation of reactions in real-time, even at low concentrations. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Urea, N-[4-(4-methyl-1-piperazinyl)phenyl]-N'-[4-[4-(8-oxa-3-azabicyclo[3.2.1]oct-3-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]-](/img/structure/B1499877.png)

